molecular formula C9H9NO5 B8359461 5-Methoxymethoxy-2-nitrobenzaldehyde

5-Methoxymethoxy-2-nitrobenzaldehyde

Cat. No. B8359461
M. Wt: 211.17 g/mol
InChI Key: BDEKXWNDFYNZRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08552220B2

Procedure details

To a solution of 5-hydroxy-2-nitrobenzaldehyde (3.00 g, 18.0 mmol) in 36 mL of dichloromethane was added N,N-diisopropylethylamine (9.2 mL, 54 mmol), 4-dimethylaminopyridine (0.22 g, 1.8 mmol), and chloromethyl methyl ether (2.7 mL, 36 mmol) at room temperature, successively. After being stirred at room temperature overnight, the reaction mixture was diluted with a 1:1 solution (200 mL) of ethyl acetate and hexane. The solution was washed with 1M HCl four times, saturated NaHCO3 aqueous solution, brine, and dried over MgSO4. After filtration, the filtrate was concentrated in vacuo to obtain the title compound as a white solid (3.71 g, 98%).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
9.2 mL
Type
reactant
Reaction Step One
Quantity
2.7 mL
Type
reactant
Reaction Step One
Quantity
36 mL
Type
solvent
Reaction Step One
Quantity
0.22 g
Type
catalyst
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
98%

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[CH:4][C:5]([N+:10]([O-:12])=[O:11])=[C:6]([CH:9]=1)[CH:7]=[O:8].C(N(CC)C(C)C)(C)C.[CH3:22][O:23][CH2:24]Cl>ClCCl.CN(C)C1C=CN=CC=1.C(OCC)(=O)C.CCCCCC>[CH3:22][O:23][CH2:24][O:1][C:2]1[CH:3]=[CH:4][C:5]([N+:10]([O-:12])=[O:11])=[C:6]([CH:9]=1)[CH:7]=[O:8]

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
OC=1C=CC(=C(C=O)C1)[N+](=O)[O-]
Name
Quantity
9.2 mL
Type
reactant
Smiles
C(C)(C)N(C(C)C)CC
Name
Quantity
2.7 mL
Type
reactant
Smiles
COCCl
Name
Quantity
36 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
0.22 g
Type
catalyst
Smiles
CN(C1=CC=NC=C1)C
Step Two
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After being stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The solution was washed with 1M HCl four times, saturated NaHCO3 aqueous solution, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
After filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
COCOC=1C=CC(=C(C=O)C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 3.71 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 97.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.